Cas no 60811-22-5 (4-chloro-3-fluorobenzene-1-thiol)
4-chloro-3-fluorobenzene-1-thiol Chemical and Physical Properties
Names and Identifiers
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- Benzenethiol, 4-chloro-3-fluoro-
- 4-CHLORO-3-FLUOROBENZENETHIOL
- 4-chloro-3-fluorobenzene-1-thiol
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- MDL: MFCD11111068
- Inchi: InChI=1S/C6H4ClFS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
- InChI Key: SGUYGLGITHRVBK-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1S)F)Cl
Computed Properties
- Exact Mass: 161.97072
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
Experimental Properties
- PSA: 0
4-chloro-3-fluorobenzene-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037931-250mg |
4-Chloro-3-fluorothiophenol |
60811-22-5 | 97% | 250mg |
£76.00 | 2022-02-28 | |
| Fluorochem | 037931-1g |
4-Chloro-3-fluorothiophenol |
60811-22-5 | 97% | 1g |
£150.00 | 2022-02-28 | |
| Fluorochem | 037931-5g |
4-Chloro-3-fluorothiophenol |
60811-22-5 | 97% | 5g |
£455.00 | 2022-02-28 | |
| Fluorochem | 037931-25g |
4-Chloro-3-fluorothiophenol |
60811-22-5 | 97% | 25g |
£1871.00 | 2022-02-28 | |
| eNovation Chemicals LLC | Y1236668-250mg |
4-chloro-3-fluorobenzene-1-thiol |
60811-22-5 | 95% | 250mg |
$220 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1236668-1g |
4-chloro-3-fluorobenzene-1-thiol |
60811-22-5 | 95% | 1g |
$340 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1236668-5g |
4-chloro-3-fluorobenzene-1-thiol |
60811-22-5 | 95% | 5g |
$855 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1236668-25g |
4-chloro-3-fluorobenzene-1-thiol |
60811-22-5 | 95% | 25g |
$3285 | 2024-06-06 | |
| abcr | AB434771-1 g |
4-Chloro-3-fluorothiophenol; . |
60811-22-5 | 1g |
€315.60 | 2023-06-16 | ||
| abcr | AB434771-5 g |
4-Chloro-3-fluorothiophenol; . |
60811-22-5 | 5g |
€1020.80 | 2023-06-16 |
4-chloro-3-fluorobenzene-1-thiol Suppliers
4-chloro-3-fluorobenzene-1-thiol Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 4-chloro-3-fluorobenzene-1-thiol
Benzenethiol, 4-chloro-3-fluoro- (CAS No. 60811-22-5): A Comprehensive Overview
Benzenethiol, 4-chloro-3-fluoro- (CAS No. 60811-22-5) is a fluorinated aromatic thiol that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, characterized by its 4-chloro-3-fluoro substituents on the benzene ring, exhibits distinct chemical behavior that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both chlorine and fluorine atoms introduces a high degree of electronic and steric tunability, which is leveraged in medicinal chemistry to modulate biological activity.
The CAS No. 60811-22-5 provides a unique identifier for this compound, ensuring precise classification and communication within the scientific community. As a fluorinated thiol, Benzenethiol, 4-chloro-3-fluoro-, participates in various chemical reactions that are pivotal for drug development. For instance, its thiol group can engage in disulfide bond formation, a critical process in protein stabilization and drug delivery systems. Additionally, the 4-chloro and 3-fluoro substituents influence the compound's reactivity and interactions with biological targets, making it a versatile building block for designing novel therapeutic agents.
In recent years, the pharmaceutical industry has seen a surge in the use of fluorinated compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. Benzenethiol, 4-chloro-3-fluoro-, aligns with this trend by offering a scaffold that can be easily modified to achieve desired pharmacological effects. Researchers have explored its potential in developing kinase inhibitors, anticancer agents, and antimicrobial compounds. The fluorine atom, in particular, is known to increase binding affinity and selectivity by participating in hydrophobic interactions and dipole-dipole forces with biological targets.
One of the most compelling aspects of Benzenethiol, 4-chloro-3-fluoro-, is its role in the synthesis of small-molecule drugs. The compound's ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, enabling chemists to fine-tune its properties for specific applications. For example, it can be converted into halogenated aromatics or heterocycles through palladium-catalyzed cross-coupling reactions, which are fundamental in constructing complex molecular architectures.
The 4-chloro substituent on the benzene ring further enhances the compound's utility by providing a site for electrophilic aromatic substitution reactions. This feature is particularly useful in generating derivatives with tailored biological activities. In contrast, the 3-fluoro group contributes to electron-withdrawing effects, which can modulate the reactivity of adjacent functional groups. Such structural features make Benzenethiol, 4-chloro-3-fluoro-, an indispensable tool in medicinal chemistry laboratories.
Recent studies have highlighted the potential of fluorinated thiols like Benzenethiol, 4-chloro-3-fluoro-, in addressing unmet medical needs. For instance, researchers have demonstrated its efficacy in inhibiting specific enzymes implicated in inflammatory diseases and cancer progression. The compound's ability to interact with biological targets at both molecular and cellular levels has opened new avenues for therapeutic intervention. Moreover, its synthetic accessibility allows for rapid screening of analogs with improved potency and reduced toxicity.
The development of novel synthetic methodologies has further expanded the applications of Benzenethiol, 4-chloro-3-fluoro-. Techniques such as flow chemistry and microwave-assisted synthesis have enabled faster and more efficient production of this compound and its derivatives. These advancements are crucial for accelerating drug discovery pipelines and bringing new treatments to market more quickly.
In conclusion, Benzenethiol, 4-chloro-3-fluoro- (CAS No. 60811-22-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features—particularly the 4-chloro and 3-fluoro substituents—make it an invaluable intermediate for creating bioactive molecules with tailored properties. As our understanding of fluorinated compounds continues to grow, so too will the applications of this versatile thiol derivative in addressing complex diseases.
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